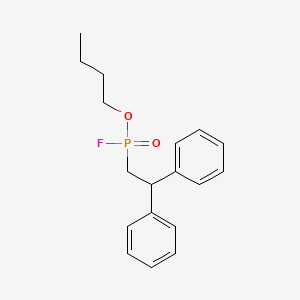![molecular formula C11H7N7 B14395055 7-Amino-5-phenyltetrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 89445-65-8](/img/structure/B14395055.png)
7-Amino-5-phenyltetrazolo[1,5-a]pyrimidine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-5-phenyltetrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that has garnered significant interest due to its potential biological activities. This compound features a tetrazole ring fused to a pyrimidine ring, with an amino group at the 7th position, a phenyl group at the 5th position, and a carbonitrile group at the 6th position. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-phenyltetrazolo[1,5-a]pyrimidine-6-carbonitrile can be achieved through a one-pot, three-component reaction. This method involves the reaction of appropriate aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole in the presence of catalytic triethylamine . Another method involves the cyclocondensation of aminoazoles and (ethoxymethylidene)malononitrile, which is optimized by heating the initial components in pyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalable nature of the one-pot multicomponent reactions suggests that these methods could be adapted for industrial-scale synthesis. The use of readily available starting materials and mild reaction conditions further supports the feasibility of industrial production.
Chemical Reactions Analysis
Types of Reactions
7-Amino-5-phenyltetrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group at the 7th position can participate in diazotization followed by nucleophilic displacement of the diazo group.
Nucleophilic Substitution: The nitrile fragment can be used to synthesize corresponding tetrazolyl derivatives.
Cyclocondensation Reactions: The compound can be synthesized through cyclocondensation reactions involving aminoazoles and malononitrile derivatives.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
- Aldehydes
- 1H-tetrazole-5-amine
- 3-cyanoacetyl indole
- Triethylamine (catalyst)
- Pyridine (solvent)
Major Products Formed
The major products formed from the reactions of this compound include various substituted tetrazolopyrimidine derivatives, which exhibit significant biological activities .
Scientific Research Applications
- Medicinal Chemistry : The compound has shown potent anticancer activities against human colon and lung cancer cell lines .
- Biology : It has been evaluated for its cytotoxic effects on various human cancer cell lines, including HCT-116, MCF-7, MDA-MB-231, and A549 .
- Pharmaceutical Industry : The compound’s unique structure and biological activities make it a promising candidate for drug development, particularly as an anticancer agent .
Mechanism of Action
The mechanism of action of 7-Amino-5-phenyltetrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound has been shown to exert its effects by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase activity . This inhibition leads to the arrest of the cell cycle at the G2/M phase and induces significant apoptotic effects in cancer cells . Additionally, the compound upregulates the level of caspase-3, a key enzyme involved in the execution phase of apoptosis .
Comparison with Similar Compounds
7-Amino-5-phenyltetrazolo[1,5-a]pyrimidine-6-carbonitrile can be compared with other similar compounds, such as:
- 7-Aminoazolo[1,5-a]pyrimidine-6-carbonitriles : These compounds share a similar core structure and exhibit comparable biological activities .
- Pyrazolo[1,5-a]pyrimidine derivatives : These compounds also feature a fused ring system and have been studied for their heat-resistant properties and potential as energetic materials .
Properties
CAS No. |
89445-65-8 |
|---|---|
Molecular Formula |
C11H7N7 |
Molecular Weight |
237.22 g/mol |
IUPAC Name |
7-amino-5-phenyltetrazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C11H7N7/c12-6-8-9(7-4-2-1-3-5-7)14-11-15-16-17-18(11)10(8)13/h1-5H,13H2 |
InChI Key |
OGJNSIUVXKWLIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NN=NN3C(=C2C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


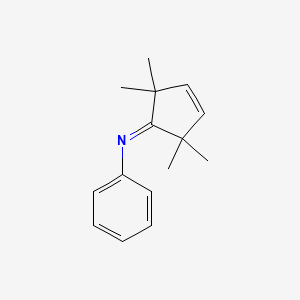
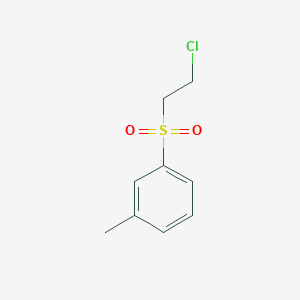
![sodium;[6-[4-[5-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-(2-hydroxy-6-methyl-4-oxoheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B14394995.png)

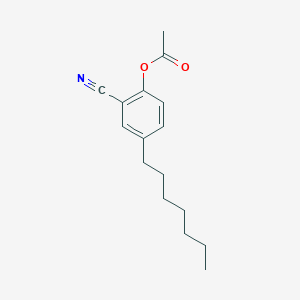


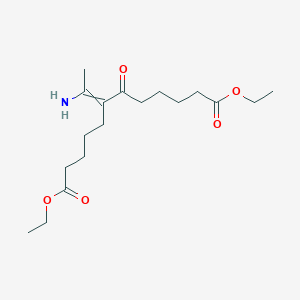
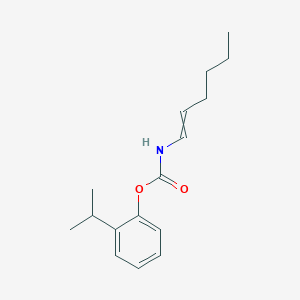
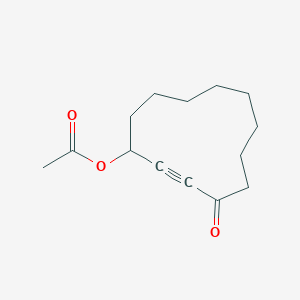

![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14395042.png)

